5-Formyl-3-methylthiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC16238564
Molecular Formula: C7H6O3S
Molecular Weight: 170.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6O3S |
---|---|
Molecular Weight | 170.19 g/mol |
IUPAC Name | 5-formyl-3-methylthiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C7H6O3S/c1-4-2-5(3-8)11-6(4)7(9)10/h2-3H,1H3,(H,9,10) |
Standard InChI Key | QPMBFNYRNRZMQN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=C1)C=O)C(=O)O |
Introduction
5-Formyl-3-methylthiophene-2-carboxylic acid is an organic compound with the CAS number 1368183-08-7. It features a thiophene ring, which is a five-membered heterocyclic ring containing sulfur, along with a formyl group (CHO) and a carboxylic acid group (COOH). This unique combination of functional groups makes it an interesting subject for both organic synthesis and biological research.
Synthesis Methods
The synthesis of 5-formyl-3-methylthiophene-2-carboxylic acid can involve various organic chemistry techniques. While specific detailed methods for this compound are not widely documented, similar thiophene derivatives are often synthesized through reactions involving formylation and carboxylation steps. For instance, formylation can be achieved using the Vilsmeier-Haack reaction, and carboxylation can be performed through palladium-catalyzed carbonylation reactions .
Biological Activities and Applications
Compounds related to 5-formyl-3-methylthiophene-2-carboxylic acid have shown potential biological activities. Thiophene derivatives are known to interact with various biological targets, often through hydrogen bonding and hydrophobic interactions due to their functional groups. For example, some thiophene compounds have been explored for their inhibitory effects on enzymes such as d-amino acid oxidase, which is implicated in neurological disorders.
Suppliers and Availability
5-Formyl-3-methylthiophene-2-carboxylic acid is available from several chemical suppliers. For instance, Enamine Ltd. ships this compound from Ukraine with a lead time of about 5 days, while Angene International Limited offers it from China with a lead time of 10 days .
Supplier | Lead Time | Price (USD) |
---|---|---|
Enamine Ltd. | 5 days | 98 |
Angene International Limited | 10 days | 287 |
eNovation CN | 20 days | 322 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume